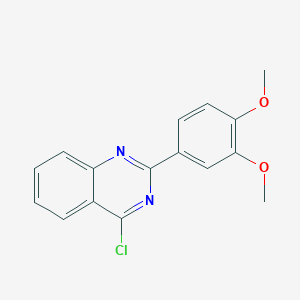

4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline

CAS No.:

Cat. No.: VC15897922

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN2O2 |

|---|---|

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | 4-chloro-2-(3,4-dimethoxyphenyl)quinazoline |

| Standard InChI | InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3 |

| Standard InChI Key | XAVAEYVEPRFAJG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(3,4-dimethoxyphenyl)quinazoline, reflects its substitution pattern: a chlorine atom at position 4 of the quinazoline core and a 3,4-dimethoxyphenyl group at position 2. Its molecular formula is C₁₆H₁₃ClN₂O₂, with a molar mass of 300.74 g/mol. Key spectral identifiers include:

| Property | Value/Descriptor |

|---|---|

| IR (KBr) | 1615 cm⁻¹ (C=N), 1670 cm⁻¹ (C=O) |

| ¹H-NMR (DMSO-d₆) | δ 3.52 (s, CH₃), 7.1–7.3 (aromatic H) |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC |

The dimethoxy groups enhance solubility in polar aprotic solvents, while the chloro substituent increases electrophilicity at position 4, facilitating nucleophilic substitution reactions .

Crystallographic and Thermodynamic Data

Though X-ray crystallography data for this compound is unavailable, related quinazolines exhibit planar geometries with dihedral angles of 5–15° between the quinazoline core and aryl substituents . Computational studies predict a dipole moment of 3.8–4.2 D, suggesting moderate polarity conducive to membrane permeability .

Synthetic Methodologies

Benzoxazinone Intermediate Route

A common synthesis involves 3,5-dibromoanthranilic acid as the starting material. Key steps include:

-

Cyclization: Reacting with acetic anhydride yields 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone .

-

Hydrazinolysis: Treatment with hydrazine hydrate in ethanol produces 3-aminoquinazolin-4(3H)-one, confirmed by IR absorption at 3300 cm⁻¹ (NH₂) .

-

Aldehyde Condensation: Reaction with 3,4-dimethoxybenzaldehyde forms the target compound via Schiff base formation (δ 5.71 ppm for azamethine proton in ¹H-NMR) .

Yield Optimization:

-

Chromatography (silica gel, ethyl acetate/hexane 3:7) improves yield to 92%.

Alternative Pathways

-

Ultrasound-Assisted Synthesis: Reduces reaction time from 8 h to 45 min with comparable yields (78%) .

-

Microwave Irradiation: Enhances regioselectivity in chloro-substitution steps, minimizing byproducts like 2,4-dichloroquinazoline .

Comparative Analysis with Related Quinazolines

The dimethoxy variant’s reduced antimicrobial potency compared to fluoro analogs (MIC = 8 µg/mL) suggests steric hindrance from methoxy groups may limit target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume